Cas no 2034616-09-4 (2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine)
![2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine structure](https://ja.kuujia.com/scimg/cas/2034616-09-4x500.png)
2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine
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- インチ: 1S/C14H15F3N4O3S/c1-20-8-13(19-9-20)25(22,23)21-5-3-11(7-21)24-12-6-10(2-4-18-12)14(15,16)17/h2,4,6,8-9,11H,3,5,7H2,1H3
- InChIKey: XRTBKOCHYFKFQS-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCN(S(C3=CN(C)C=N3)(=O)=O)C2)=NC=CC(C(F)(F)F)=C1
2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-3425-5μmol |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 5μl |
$94.5 | 2023-07-05 | |
Life Chemicals | F6476-3425-5mg |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 5mg |
$103.5 | 2023-07-05 | |
Life Chemicals | F6476-3425-1mg |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 1mg |
$81.0 | 2023-07-05 | |
Life Chemicals | F6476-3425-40mg |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 40mg |
$210.0 | 2023-07-05 | |
Life Chemicals | F6476-3425-20μmol |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 20μl |
$118.5 | 2023-07-05 | |
Life Chemicals | F6476-3425-15mg |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 15mg |
$133.5 | 2023-07-05 | |
Life Chemicals | F6476-3425-4mg |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 4mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F6476-3425-75mg |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 75mg |
$312.0 | 2023-07-05 | |
Life Chemicals | F6476-3425-20mg |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 20mg |
$148.5 | 2023-07-05 | |
Life Chemicals | F6476-3425-30mg |
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine |
2034616-09-4 | 90%+ | 30mg |
$178.5 | 2023-07-05 |
2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridineに関する追加情報
2-[1-(1-Methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound with CAS No 2034616-09-4, known as 2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a trifluoromethyl group and a sulfonyl-linked pyrrolidine moiety. The presence of the 1-methylimidazol group further enhances its chemical versatility, making it a promising candidate for various applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors. The sulfonyl group, a common feature in many bioactive molecules, plays a crucial role in modulating the compound's pharmacokinetic properties. Researchers have found that the trifluoromethyl substituent on the pyridine ring significantly improves the compound's lipophilicity, which is essential for its ability to cross cellular membranes and interact with target proteins.
The synthesis of 2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the imidazole ring, followed by sulfonation and subsequent coupling reactions to construct the pyrrolidine and pyridine moieties. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent stereocontrol during the synthesis process.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several kinases, including Aurora kinases and Src family kinases. These findings have been corroborated by in vitro assays, which reveal its ability to bind selectively to the ATP-binding pocket of these enzymes. Furthermore, preliminary in vivo studies suggest that the compound exhibits favorable pharmacokinetic profiles, with moderate bioavailability and acceptable toxicity levels.
The structural uniqueness of 2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been explored in the context of designing novel catalysts for organic transformations. Additionally, researchers have investigated its potential as a building block for constructing advanced materials with tailored electronic properties.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular dynamics simulations have provided insights into its conformational flexibility and binding interactions with target proteins. These computational studies have been instrumental in guiding further optimization efforts aimed at improving its therapeutic potential.
In conclusion, 2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, coupled with its promising biological activity and material properties, positions it as a valuable asset in both academic research and industrial development.
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